molecular formula C16H17N3O3 B3880968 N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carbohydrazide

N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carbohydrazide

Cat. No.: B3880968
M. Wt: 299.32 g/mol
InChI Key: KTYXGRPFRLHLAW-UHFFFAOYSA-N
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Description

N’-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carbohydrazide is a complex organic compound that features a unique structure combining a benzodioxin ring, a pyridine ring, and a carbohydrazide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carbohydrazide typically involves multiple steps. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin with ethyl bromopyridine-3-carboxylate under basic conditions to form the intermediate product. This intermediate is then reacted with hydrazine hydrate to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carbohydrazide is unique due to its combination of a benzodioxin ring, a pyridine ring, and a carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11(18-19-16(20)12-5-4-8-17-9-12)15-10-21-13-6-2-3-7-14(13)22-15/h2-9,11,15,18H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYXGRPFRLHLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)NNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carbohydrazide
Reactant of Route 4
N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carbohydrazide
Reactant of Route 5
N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carbohydrazide
Reactant of Route 6
N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carbohydrazide

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